4-{4-[(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl}-5-fluoro-6-(4-methoxyphenyl)pyrimidine
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Overview
Description
4-{4-[(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl}-5-fluoro-6-(4-methoxyphenyl)pyrimidine is a complex organic compound that features a combination of heterocyclic structures, including oxadiazole, piperazine, and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl}-5-fluoro-6-(4-methoxyphenyl)pyrimidine typically involves multi-step organic reactions The process begins with the preparation of the oxadiazole ring, which is then linked to a piperazine moietyCommon reagents used in these reactions include cyclopropylamine, hydrazine, and various fluorinated aromatic compounds .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are often employed to monitor the reaction progress and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-{4-[(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl}-5-fluoro-6-(4-methoxyphenyl)pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the fluorine and methoxy positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
4-{4-[(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl}-5-fluoro-6-(4-methoxyphenyl)pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-{4-[(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl}-5-fluoro-6-(4-methoxyphenyl)pyrimidine involves its interaction with specific molecular targets. The compound is believed to bind to certain enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in signaling pathways related to cell growth and apoptosis .
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-6-(4-methoxyphenyl)pyrimidine: Shares the pyrimidine core but lacks the oxadiazole and piperazine moieties.
4-{4-[(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl}pyrimidine: Similar structure but without the fluorine and methoxy substituents.
Uniqueness
The uniqueness of 4-{4-[(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl}-5-fluoro-6-(4-methoxyphenyl)pyrimidine lies in its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
2-cyclopropyl-5-[[4-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]methyl]-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN6O2/c1-29-16-6-4-14(5-7-16)19-18(22)20(24-13-23-19)28-10-8-27(9-11-28)12-17-25-26-21(30-17)15-2-3-15/h4-7,13,15H,2-3,8-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIULDZBTNMRTNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C(=NC=N2)N3CCN(CC3)CC4=NN=C(O4)C5CC5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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